1-(6-Amino-2H-indazol-2-yl)-2-methylpropan-2-ol
Description
1-(6-Amino-2H-indazol-2-yl)-2-methylpropan-2-ol is a heterocyclic compound featuring an indazole core substituted with an amino group at the 6-position and a 2-methylpropan-2-ol (tert-butanol derivative) moiety at the 2-position. The indazole scaffold, a bicyclic structure with two adjacent nitrogen atoms, is pharmacologically significant due to its role in modulating biological targets such as kinases and receptors .
Synthetic routes for related compounds, such as 1-(5-bromoindazol-1-yl)-2-methylpropan-2-ol (Compound 61), involve halogenation and subsequent functionalization (e.g., amination) to introduce substituents like the amino group .
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-(6-aminoindazol-2-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H15N3O/c1-11(2,15)7-14-6-8-3-4-9(12)5-10(8)13-14/h3-6,15H,7,12H2,1-2H3 |
InChI Key |
UABOZTDHDZQJRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C=C2C=CC(=CC2=N1)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Amino-2H-indazol-2-yl)-2-methylpropan-2-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-aminoindazole with 2-methylpropan-2-ol in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and scalability. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Amino-2H-indazol-2-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group and other functional groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with varying functional groups.
Scientific Research Applications
1-(6-Amino-2H-indazol-2-yl)-2-methylpropan-2-ol has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Amino-2H-indazol-2-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms.
Comparison with Similar Compounds
Structural Differences :
- The bromo analog (Compound 61) substitutes the amino group with bromine at the 5-position of the indazole ring, altering electronic properties and reactivity .
- Molecular Weight : 281.14 g/mol (vs. 205.26 g/mol for the target compound).
Physicochemical Properties :
- Bromine’s electronegativity may reduce solubility compared to the amino group, which can form hydrogen bonds.
Tetrazole Derivatives: 1-(5-Amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol
Heterocycle Comparison :
Crystal Structure :
- The tetrazole derivative exhibits planar geometry with hydrogen-bonding interactions between the amino group and tetrazole nitrogen, influencing packing efficiency .
Alkoxy-Substituted Indazole Derivatives: 6-Isopropoxy-1H-indazol-5-amine
Substituent Effects :
- The isopropoxy group at the 6-position replaces the tert-butanol moiety, introducing an ether linkage and reducing steric bulk .
- Molecular Weight : 207.25 g/mol (estimated).
Electronic and Bioavailability :
- The electron-donating isopropoxy group may increase lipophilicity compared to the polar amino and alcohol groups in the target compound.
Dibenzylamino Propanol Derivatives: 1-(Dibenzylamino)-2-methylpropan-2-ol
Steric and Pharmacological Impact :
- The dibenzylamino group introduces significant steric hindrance (C18H23NO, 269.38 g/mol) compared to the indazole-amino system .
- The bulky substituent may reduce membrane permeability but enhance binding specificity in certain targets.
Research Findings and Data
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